A Technical Guide to (R)-(+)-1-Amino-2-(methoxymethyl)pyrrolidine (RAMP): Properties, Synthesis, and Applications in Asymmetric Synthesis
A Technical Guide to (R)-(+)-1-Amino-2-(methoxymethyl)pyrrolidine (RAMP): Properties, Synthesis, and Applications in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of (R)-(+)-1-Amino-2-(methoxymethyl)pyrrolidine (RAMP), a cornerstone chiral auxiliary in modern organic chemistry. We will delve into its fundamental properties, detail its synthesis, and explore its critical role in asymmetric synthesis, particularly in the formation of stereodefined carbon-carbon bonds. This document is designed to be a practical resource for professionals in the fields of fine chemical synthesis, pharmaceutical research, and process development.
Core Concepts: The Power of Chiral Auxiliaries
In the synthesis of chiral molecules, particularly for pharmaceutical applications, achieving high enantiomeric purity is paramount. Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate.[1] They function by creating a chiral environment that directs a subsequent chemical transformation to proceed with high stereoselectivity, favoring the formation of one diastereomer over the other. After the desired stereocenter has been established, the auxiliary is cleaved from the molecule and can often be recovered for reuse.
(R)-(+)-1-Amino-2-(methoxymethyl)pyrrolidine (RAMP), and its enantiomer (S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP), are highly effective chiral auxiliaries derived from the naturally occurring amino acid proline.[2] Their widespread use stems from their ability to confer high levels of stereocontrol in a variety of reactions, most notably the alkylation of aldehydes and ketones.[3][4]
Physicochemical Properties of RAMP
A thorough understanding of a reagent's physical and chemical properties is essential for its effective use in the laboratory. The key characteristics of RAMP are summarized in the table below.
| Property | Value |
| CAS Number | 72748-99-3[5][6] |
| Molecular Formula | C₆H₁₄N₂O[5][6][] |
| Molecular Weight | 130.19 g/mol [5][6][] |
| Appearance | Colorless to almost colorless clear liquid[5] |
| Boiling Point | 42 °C at 1.8 mmHg[5][6] |
| Density | 0.97 - 0.98 g/mL[5][8] |
| Refractive Index (n20/D) | ~1.465[6][8] |
| Specific Rotation ([α]D) | +79° (neat)[6] |
Synthesis of RAMP from (S)-Proline
RAMP is synthesized from the readily available and inexpensive chiral starting material, (S)-proline. The synthesis involves a three-step sequence: esterification, N-nitrosation, and subsequent reduction.
Experimental Protocol: Synthesis of RAMP
Step 1: Esterification of (S)-Proline
-
Suspend (S)-proline in methanol.
-
Cool the suspension to 0 °C.
-
Slowly add thionyl chloride (SOCl₂) dropwise while maintaining the temperature below 10 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.
-
Remove the solvent under reduced pressure to obtain the methyl ester hydrochloride salt.
Step 2: N-Nitrosation
-
Dissolve the crude methyl ester hydrochloride in water and cool to 0 °C.
-
Slowly add an aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours.
-
Extract the N-nitroso product with a suitable organic solvent, such as dichloromethane.
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate in vacuo.
Step 3: Reduction to RAMP
-
Prepare a suspension of lithium aluminum hydride (LiAlH₄) in a dry ethereal solvent (e.g., diethyl ether or THF) under an inert atmosphere.
-
Cool the LiAlH₄ suspension to 0 °C.
-
Slowly add a solution of the N-nitroso compound in the same dry solvent.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours until the reaction is complete (monitor by TLC or GC).
-
Carefully quench the reaction by sequential slow addition of water, 15% aqueous sodium hydroxide, and then water again.
-
Filter the resulting aluminum salts and wash the filter cake thoroughly with the ethereal solvent.
-
Dry the combined filtrate over anhydrous potassium carbonate, filter, and remove the solvent under reduced pressure.
-
Purify the crude RAMP by vacuum distillation to yield a colorless to pale yellow liquid.
Causality Behind Experimental Choices:
-
Esterification: The carboxylic acid of proline is protected as a methyl ester to prevent its reduction by LiAlH₄ in the final step.
-
N-Nitrosation: This step is crucial for the eventual formation of the N-amino group. Careful temperature control is necessary to avoid decomposition of the nitrous acid and unwanted side reactions.
-
LiAlH₄ Reduction: This powerful reducing agent efficiently reduces both the ester and the N-nitroso group in a single step to afford the desired product. The specific workup procedure is designed to safely quench the excess hydride and precipitate the aluminum salts for easy removal.
Application in Asymmetric Synthesis: The RAMP-Hydrazone Alkylation
The premier application of RAMP is in the asymmetric α-alkylation of aldehydes and ketones, a method pioneered by Dieter Enders.[4] This powerful C-C bond-forming reaction proceeds via a chiral hydrazone intermediate.[4]
The Three-Stage Workflow
The process can be conceptually divided into three main stages: hydrazone formation, deprotonation and alkylation, and finally, cleavage of the auxiliary to reveal the chiral product.
Caption: The three-stage workflow of RAMP-mediated asymmetric alkylation.
Mechanism of Stereoselection
The high degree of stereoselectivity arises from the rigid, chelated structure of the intermediate metallated hydrazone (azaenolate).[9][10] The lithium cation is coordinated by both the nitrogen of the pyrrolidine and the oxygen of the methoxymethyl group, creating a planar, six-membered ring structure. This conformation, combined with the steric bulk of the pyrrolidine ring, effectively shields one face of the azaenolate, forcing the incoming electrophile to attack from the less hindered face.[10]
Caption: The principle of stereochemical control in RAMP-hydrazone alkylation.
Experimental Protocol: Asymmetric Synthesis of (R)-2-Methylcyclohexanone
Step 1: Hydrazone Formation
-
In a round-bottom flask equipped with a Dean-Stark trap and condenser, combine cyclohexanone (1.0 eq), RAMP (1.1 eq), and a catalytic amount of p-toluenesulfonic acid in toluene.
-
Heat the mixture to reflux until the theoretical amount of water has been collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature and remove the toluene under reduced pressure. The crude hydrazone is typically of sufficient purity for the next step.
Step 2: Alkylation
-
Under an inert atmosphere (argon or nitrogen), dissolve the crude hydrazone in anhydrous THF and cool the solution to -78 °C (dry ice/acetone bath).
-
Slowly add a solution of lithium diisopropylamide (LDA) (1.2 eq) in THF via syringe, maintaining the temperature at -78 °C. A color change to deep yellow or orange is typically observed.
-
Stir the reaction mixture at -78 °C for 2-4 hours.
-
Add iodomethane (1.5 eq) dropwise to the solution at -78 °C.
-
Allow the reaction to stir at -78 °C for several hours, then slowly warm to room temperature overnight.
Step 3: Auxiliary Cleavage
-
Cool the reaction mixture to 0 °C and quench by the slow addition of water.
-
Separate the aqueous and organic layers. Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude alkylated hydrazone can be cleaved by ozonolysis. Dissolve the crude material in a suitable solvent (e.g., dichloromethane) and cool to -78 °C. Bubble ozone through the solution until a blue color persists.
-
Purge the solution with nitrogen or oxygen to remove excess ozone, then add a reducing agent (e.g., dimethyl sulfide or triphenylphosphine) to work up the ozonide.
-
After stirring, the mixture is concentrated, and the resulting (R)-2-methylcyclohexanone is purified by flash column chromatography.
Self-Validating System:
-
Purity of RAMP: The enantiomeric purity of the RAMP auxiliary is critical and should be confirmed by measuring its specific rotation.
-
Reaction Monitoring: Each step can be monitored by thin-layer chromatography (TLC) to ensure completion.
-
Enantiomeric Excess (ee) Determination: The enantiomeric excess of the final product must be determined using a chiral analytical technique, such as chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC), to validate the effectiveness of the asymmetric induction.
Conclusion
(R)-(+)-1-Amino-2-(methoxymethyl)pyrrolidine is a powerful and versatile chiral auxiliary that has proven to be an invaluable tool in asymmetric synthesis. Its ready availability from the chiral pool, coupled with its ability to induce high levels of stereocontrol in the alkylation of carbonyl compounds, makes it a preferred choice for the synthesis of enantiomerically enriched molecules. The well-understood mechanism, based on a rigid, chelation-controlled intermediate, allows for predictable and reliable stereochemical outcomes. The methodologies described in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize RAMP in their synthetic endeavors.
References
-
(S)-(-)-1-AMINO-2-(METHOXYMETHYL)PYRROLIDINE | Cas 59983-39-0. LookChem. Available at: [Link]
-
(R)-(+)-1-Amino-2-(methoxymethyl)pyrrolidine - Chem-Impex. Chem-Impex International. Available at: [Link]
-
Asymmetric Synthesis of 2-Substituted Oxetan-3-ones via Metalated SAMP/RAMP Hydrazones. ACS Publications. Available at: [Link]
-
ASYMMETRIC SYNTHESES USING THE SAMP-/RAMP- HYDRAZONE METHOD: (S)-(+)-4-METHYL-3-HEPTANONE. MIT. Available at: [Link]
-
Enders SAMP/RAMP hydrazone-alkylation reaction. Wikipedia. Available at: [Link]
-
1-Amino-2-Methoxymethyl-1-Pyrrolidine (RAMP and SAMP) 1. ResearchGate. Available at: [Link]
-
The Origins of Stereoselectivity in the α-Alkylation of Chiral Hydrazones. NIH National Center for Biotechnology Information. Available at: [Link]
-
Ender's SAMP/RAMP stereoselective alkylation. YouTube. Available at: [Link]
-
(S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine. PubChem. Available at: [Link]
-
The SAMP/RAMP-hydrazone methodology in asymmetric synthesis. ResearchGate. Available at: [Link]
-
SYNTHESIS OF (S)-2-METHYLPROLINE: A GENERAL METHOD FOR THE PREPARATION OF α-BRANCHED AMINO ACIDS. Organic Syntheses. Available at: [Link]
-
Asymmetric-Synthesis. Available at: [Link]
- Synthesis method of D-proline. Google Patents.
-
Stereoselective Synthesis of Quaternary Proline Analogues. NIH National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. chemistry.du.ac.in [chemistry.du.ac.in]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. web.mit.edu [web.mit.edu]
- 4. Enders SAMP/RAMP hydrazone-alkylation reaction - Wikipedia [en.wikipedia.org]
- 5. chemimpex.com [chemimpex.com]
- 6. (R)-(+)-1-Amino-2-(methoxymethyl)pyrrolidine 96 72748-99-3 [sigmaaldrich.com]
- 8. lookchem.com [lookchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The Origins of Stereoselectivity in the α-Alkylation of Chiral Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
